molecular formula C12H22O3 B026240 Ethyl 3-oxo-2-propylheptanoate CAS No. 96610-56-9

Ethyl 3-oxo-2-propylheptanoate

Cat. No.: B026240
CAS No.: 96610-56-9
M. Wt: 214.3 g/mol
InChI Key: DUPHRBMRCNWSGR-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-2-propylheptanoate is an organic compound with the molecular formula C₁₂H₂₂O₃. It is a derivative of heptanoic acid and is characterized by the presence of an ethyl ester group and a ketone functional group. This compound is used in various chemical reactions and has applications in different fields, including chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-oxo-2-propylheptanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl valerate with sodium ethoxide, followed by the addition of a propyl group and subsequent oxidation to form the ketone functional group . The reaction conditions typically include a controlled temperature and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and specific reaction conditions can enhance the yield and purity of the final product. The industrial process may also include purification steps such as distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-2-propylheptanoate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The ethyl ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 3-oxo-2-propylheptanoic acid.

    Reduction: Formation of 3-hydroxy-2-propylheptanoate.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Ethyl 3-oxo-2-propylheptanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-2-propylheptanoate involves its interaction with various molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect biological pathways and enzyme activities, leading to various effects depending on the specific application.

Comparison with Similar Compounds

Ethyl 3-oxo-2-propylheptanoate can be compared with other similar compounds such as:

    Ethyl valerate: Lacks the ketone functional group and has different reactivity.

    3-oxo-2-propylheptanoic acid: The acid form of the compound with different solubility and reactivity.

    Ethyl 3-oxo-2-butylheptanoate: Similar structure but with a different alkyl group, leading to variations in physical and chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.

Properties

IUPAC Name

ethyl 3-oxo-2-propylheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-4-7-9-11(13)10(8-5-2)12(14)15-6-3/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPHRBMRCNWSGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C(CCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00540330
Record name Ethyl 3-oxo-2-propylheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96610-56-9
Record name Ethyl 3-oxo-2-propylheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mechanically stirred suspension of sodium hydride (16.2 g of 60% dispersion in mineral oil) in 400 mL of anhydrous toluene was treated dropwise with ethyl pentanoate (50.0 g) at room temperature under nitrogen atmosphere. Upon completion of the addition, the reaction mixture was refluxed for 5 h and then cooled to room temperature, quenched by pouring onto a mixture of ice and 10% aqueous hydrochloric acid, and extracted with chloroform. The combined organic phases were washed with aqueous solution of potassium bicarbonate, then with water, dried over magnesium sulfate, filtered, concentrated on a rotary evaporator, and distilled in vacuum to give 32.0 g (79%) of the title compound.
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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